molecular formula C7H13Cl2IN4 B2664774 3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride CAS No. 2089255-15-0

3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride

Cat. No.: B2664774
CAS No.: 2089255-15-0
M. Wt: 351.01
InChI Key: CILFCMQEUNGABY-UHFFFAOYSA-N
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Description

3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is a chemical compound characterized by the presence of an iodine-substituted triazole ring attached to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

    Iodination: The triazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.

    Attachment to Piperidine: The iodinated triazole is then reacted with piperidine to form the final compound. This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions, potentially forming more complex structures.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield various substituted triazoles, while oxidation could produce triazole N-oxides.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioisosteric properties, which can mimic the structure and function of other biologically active molecules. This makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and engage in π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride
  • 3-(5-Chloro-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride
  • 3-(5-Fluoro-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride

Uniqueness

The iodine atom in 3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride imparts unique reactivity compared to its halogenated analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s chemical behavior and biological activity. This makes it particularly interesting for applications requiring specific reactivity or binding characteristics.

Properties

IUPAC Name

3-(5-iodotriazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN4.2ClH/c8-7-5-10-11-12(7)6-2-1-3-9-4-6;;/h5-6,9H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILFCMQEUNGABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=CN=N2)I.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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